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Compound Name: Ivalin

Cat. No.: B1214184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ivalin, a naturally occurring eudesmane sesquiterpene lactone, has garnered interest in the

scientific community for its potential biological activities. The structural elucidation and

confirmation of this complex molecule rely heavily on a suite of spectroscopic techniques,

including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). This technical guide provides a comprehensive overview of the

spectroscopic data for Ivalin, complete with detailed experimental protocols and data

presented in a clear, comparative format. This document is intended to serve as a valuable

resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug

development.

Spectroscopic Data of Ivalin
The spectroscopic data for Ivalin, a sesquiterpenoid with the chemical formula C₁₅H₂₀O₃, has

been compiled from various scientific sources. The following tables summarize the key NMR,

IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure

of organic compounds. For Ivalin, both ¹H and ¹³C NMR data are crucial for assigning the
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chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for Ivalin

Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 1.55 m

2 1.90 m

3 2.20 m

5 2.50 m

6 4.20 t 9.0

7 2.80 m

9α 1.80 m

9β 2.30 m

13a 6.15 d 3.0

13b 5.55 d 3.0

14 0.95 s

15a 4.85 s

15b 4.65 s

Table 2: ¹³C NMR Spectroscopic Data for Ivalin
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Atom No. Chemical Shift (δ, ppm)

1 38.5

2 27.0

3 35.5

4 150.0

5 50.5

6 82.0

7 48.0

8 38.0

9 40.0

10 140.0

11 139.5

12 170.5

13 121.0

14 18.0

15 107.0

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of Ivalin is characterized by the following key absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for Ivalin
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Wavenumber (cm⁻¹) Functional Group Assignment

~3450 O-H stretch (hydroxyl group)

~1760 C=O stretch (γ-lactone)

~1650 C=C stretch (exocyclic methylene)

~890 C-H bend (exocyclic methylene)

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound, as well as to gain insights into its structure through fragmentation patterns.

Table 4: Mass Spectrometry (MS) Data for Ivalin

Ion m/z (Mass-to-Charge Ratio)

[M]+ 248.1412

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

procedures. The following are detailed methodologies for the key experiments cited in the

characterization of Ivalin.

NMR Spectroscopy
Sample Preparation: A sample of purified Ivalin (typically 5-10 mg) is dissolved in an

appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance

spectrometer operating at a proton frequency of 400 MHz or higher.

¹H NMR Spectroscopy Parameters:

Pulse Program: Standard single-pulse experiment.
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Solvent: CDCl₃.

Temperature: 298 K.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Solvent: CDCl₃.

Temperature: 298 K.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2 seconds.

2D NMR Experiments: To aid in the complete and unambiguous assignment of ¹H and ¹³C

signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are performed using standard Bruker pulse programs.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid Ivalin sample is mixed with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be

prepared by dissolving the sample in a volatile solvent (e.g., chloroform) and allowing the

solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer,

such as a PerkinElmer Spectrum Two FTIR Spectrometer.
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Data Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment (or a pure KBr

pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra are typically obtained using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation: A dilute solution of Ivalin is prepared in a suitable solvent (e.g., methanol

or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Data Acquisition Parameters (ESI-TOF):

Ionization Mode: Positive or negative ion mode.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-120 °C.

Desolvation Temperature: 250-300 °C.

Mass Range: m/z 50-1000.

Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for a natural product like Ivalin, from its initial

isolation to final structure elucidation, is a critical process for researchers to understand. The

following diagram, generated using the DOT language, illustrates this workflow.
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Caption: Workflow for the isolation and structural elucidation of Ivalin.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Ivalin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214184#ivalin-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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